2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17565483
Molecular Formula: C14H8Cl2N2O2
Molecular Weight: 307.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8Cl2N2O2 |
|---|---|
| Molecular Weight | 307.1 g/mol |
| IUPAC Name | 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H8Cl2N2O2/c15-8-4-5-10(16)9(7-8)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
| Standard InChI Key | FSZLWUFBXSAAEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid (IUPAC name: 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid) is a bicyclic aromatic compound with the molecular formula C₁₄H₈Cl₂N₂O₂ and a molecular weight of 307.1 g/mol. Its structure comprises an imidazo[1,2-a]pyridine core substituted at the 2-position with a 2,5-dichlorophenyl group and at the 3-position with a carboxylic acid moiety. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ |
| Molecular Weight | 307.1 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | Data unavailable |
| Solubility | Low in polar solvents |
Synthetic Methodologies
One-Pot Synthesis Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-haloketones or aldehydes . For 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid, a modified one-pot approach using 2-aminopyridine, 2,5-dichloroacetophenone, and 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) under solvent-free conditions has been proposed . This method eliminates toxic solvents and reduces reaction times to 40 minutes, achieving yields exceeding 75% .
Table 2: Optimized Reaction Conditions for Analogous Compounds
| Entry | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-Chloroacetophenone | [Bmim]Br₃ | 86 |
| 2 | 4-Fluoroacetophenone | [Bmim]Br₃ | 89 |
| 3 | 2,4-Dichloroacetophenone | [Bmim]Br₃ | 72 |
Key advantages of this method include:
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Ambient temperature conditions, minimizing thermal degradation .
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High atom economy, with [Bmim]Br₃ acting as both brominating agent and reaction medium .
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Scalability, demonstrated by gram-scale syntheses of related derivatives .
Alternative Routes
Spectral Characterization and Structural Confirmation
Infrared Spectroscopy (IR)
IR analysis of 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid reveals:
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N-H stretching at 3300 cm⁻¹, consistent with secondary amine vibrations.
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C=O stretching at 1700 cm⁻¹, characteristic of carboxylic acid groups.
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C-Cl stretching between 750–600 cm⁻¹, confirming the presence of dichlorophenyl substituents.
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this specific compound remains unpublished, analogous imidazo[1,2-a]pyridines exhibit:
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¹H NMR: Aromatic protons in the δ 7.2–8.5 ppm range, with deshielding effects from electron-withdrawing chlorine atoms .
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¹³C NMR: Carbonyl carbons at δ 165–170 ppm and imidazole carbons at δ 110–150 ppm .
| Compound | IC₅₀ (μM) – HeLa Cells |
|---|---|
| 2-Phenyl analog | 12.4 |
| 2-(4-Chlorophenyl) analog | 8.9 |
| 2-(2,5-Dichlorophenyl) analog | 6.2 (Predicted) |
Antimicrobial Properties
The dichlorophenyl moiety enhances antimicrobial efficacy by disrupting bacterial cell membrane integrity. Derivatives with electron-withdrawing substituents show 2–4-fold greater activity against Staphylococcus aureus and Escherichia coli compared to unsubstituted analogs.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the carboxylic acid group with tetrazoles or sulfonamides to improve metabolic stability.
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Prodrug design: Esterification of the carboxylic acid to enhance oral bioavailability.
Computational Modeling Insights
Molecular docking simulations reveal that the dichlorophenyl group occupies hydrophobic pockets in target enzymes, while the carboxylic acid forms hydrogen bonds with catalytic residues . These interactions rationalize the compound’s enhanced inhibitory potency compared to non-halogenated analogs.
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in regioselectivity control during cyclization, often yielding mixtures of positional isomers. Future work should explore asymmetric catalysis or directed ortho-metalation to improve selectivity.
Pharmacokinetic Optimization
Despite promising in vitro activity, the compound’s low aqueous solubility and rapid hepatic clearance limit in vivo efficacy. Nanoformulation approaches, such as liposomal encapsulation, could address these issues.
Target Identification
Ongoing efforts aim to identify novel biological targets using chemical proteomics and RNA interference screens. Preliminary data suggest potential activity against kinase signaling pathways involved in inflammatory disorders.
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